

An In-depth Technical Guide to the Molecular Structure of 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylcyclohexanecarboxylic acid

Cat. No.: B046989

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of **4-phenylcyclohexanecarboxylic acid**. The information is curated for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Physicochemical Properties

4-Phenylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with the molecular formula $C_{13}H_{16}O_2$ and a molecular weight of 204.27 g/mol ^{[1][2]}. The molecule consists of a cyclohexane ring substituted with a phenyl group and a carboxylic acid group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which exhibit distinct physical properties and conformational preferences.

Table 1: Physicochemical Properties of **4-Phenylcyclohexanecarboxylic Acid**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1]
Molecular Weight	204.27 g/mol	[1]
IUPAC Name	4-phenylcyclohexane-1-carboxylic acid	[2]
CAS Number	7494-76-0 (unspecified stereochemistry)	[2]
Melting Point (°C)	trans: 203-205	[3]
cis: Not reported (related cis-4-phenylcyclohexanol: 76-77)	[4]	
pKa (estimated)	~4.5-4.9	[5]
LogP	3.045	[6]
Boiling Point (°C)	360 at 760 mmHg	[6]
Density (g/cm ³)	1.116	[6]

Stereochemistry and Conformational Analysis

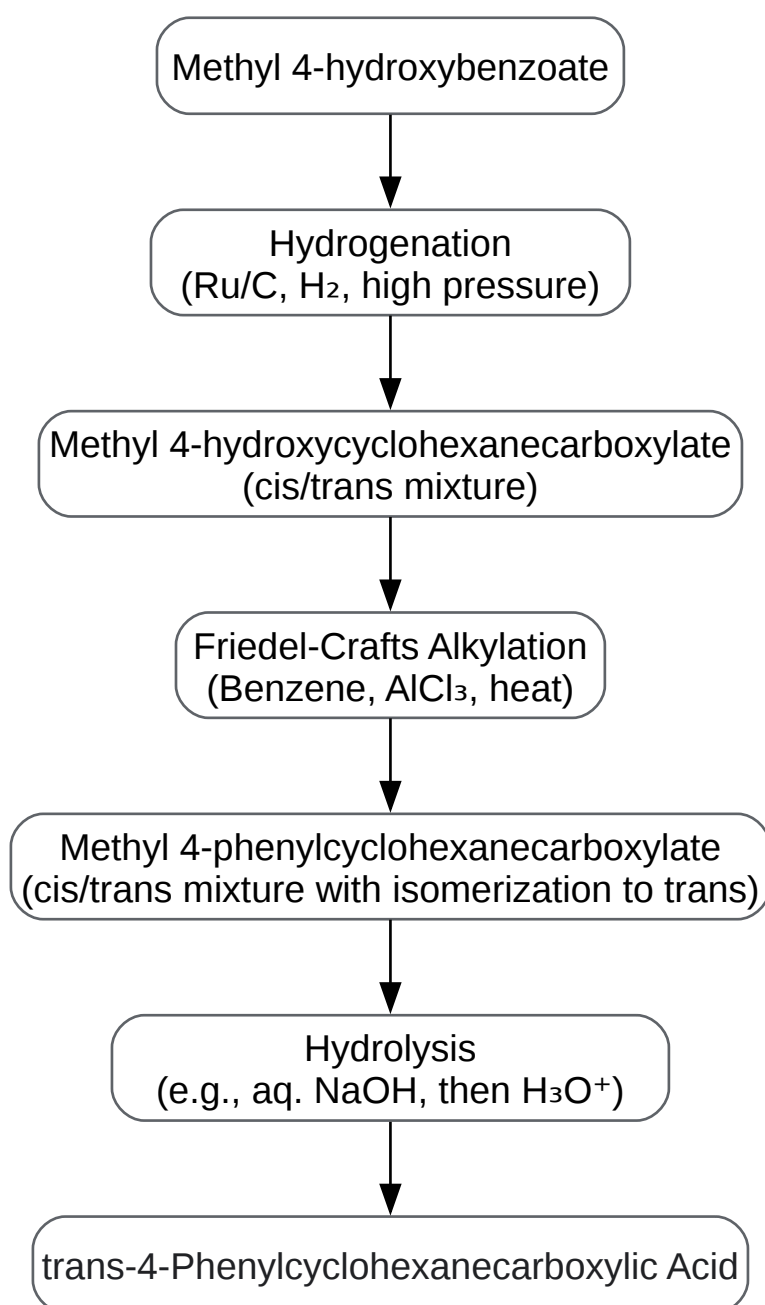
The stereochemistry of **4-phenylcyclohexanecarboxylic acid** is defined by the relative orientation of the phenyl and carboxylic acid groups. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.

The conformational analysis of these isomers is dictated by the preference of bulky substituents to occupy the equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain, specifically 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.

- A-value (Phenyl): ~3.0 kcal/mol[4]
- A-value (Carboxylic Acid): ~1.4 kcal/mol

Conformational Equilibrium of trans-4-Phenylcyclohexanecarboxylic Acid

The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and one with both in the axial position (diaxial). Due to the large A-values of both the phenyl and carboxylic acid groups, the diequatorial conformer is significantly more stable and is the overwhelmingly predominant conformation at equilibrium.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. 4-Phenyl-cyclohexanecarboxylic acid | C₁₃H₁₆O₂ | CID 344812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 4. 3685-23-2 CAS MSDS (cis-4-Aminocyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-phenylcyclohexane-1-carboxylic acid | CAS#:7494-76-0 | Chemsrcc [chemsrc.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 4-Phenylcyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046989#molecular-structure-of-4-phenylcyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com